molecular formula C14H24O3 B14262760 4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one CAS No. 138911-85-0

4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one

Katalognummer: B14262760
CAS-Nummer: 138911-85-0
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: XOKHEZYNOFGFDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a butanone moiety, making it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one is unique due to its specific combination of a dioxane ring and a butanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

138911-85-0

Molekularformel

C14H24O3

Molekulargewicht

240.34 g/mol

IUPAC-Name

4-(1,4-dioxaspiro[4.7]dodecan-8-yl)butan-2-one

InChI

InChI=1S/C14H24O3/c1-12(15)5-6-13-4-2-3-8-14(9-7-13)16-10-11-17-14/h13H,2-11H2,1H3

InChI-Schlüssel

XOKHEZYNOFGFDV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1CCCCC2(CC1)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.